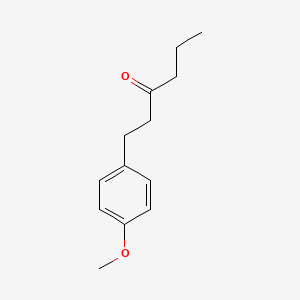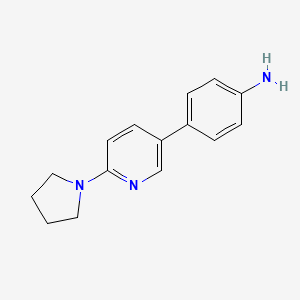
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-boronic acid with pyrrolidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its ability to fit into hydrophobic pockets of proteins. The compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-yl)aniline
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is unique due to the specific positioning of the pyrrolidine ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural arrangement can lead to different binding modes and interactions compared to other similar compounds.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4-(6-pyrrolidin-1-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H17N3/c16-14-6-3-12(4-7-14)13-5-8-15(17-11-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,16H2 |
InChI Key |
PQCWGMVIIZZANA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
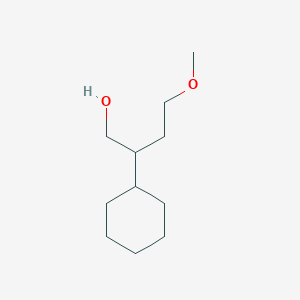
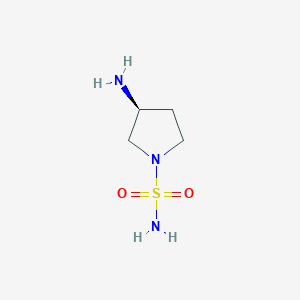
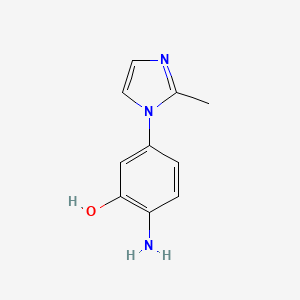
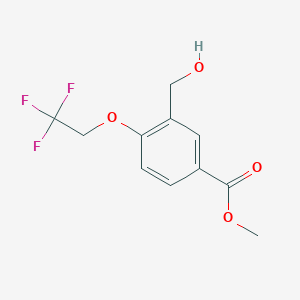



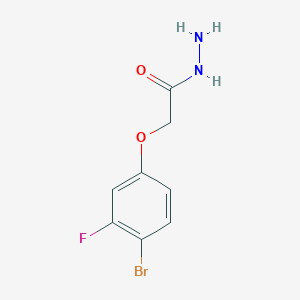
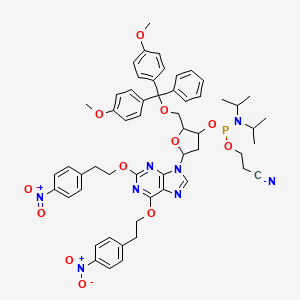
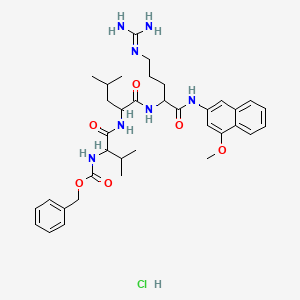
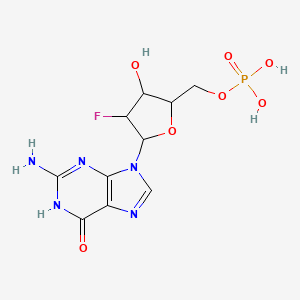
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
